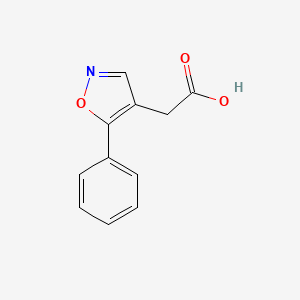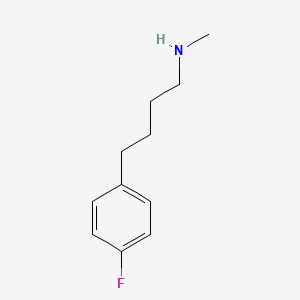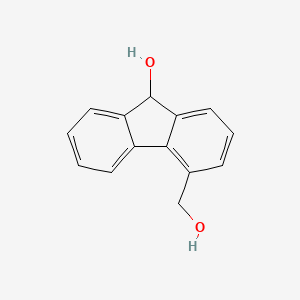
1-tert-butylindazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butylindazol-3-amine is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Métodos De Preparación
The synthesis of 1-tert-butylindazol-3-amine typically involves several steps, starting from commercially available materials. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate compound.
N-Boc Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-tert-butylindazol-3-amine undergoes various chemical reactions, including:
Oxidation: The tert-butyl moiety can be oxidized to form alcohols and aldehydes.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons.
Common reagents used in these reactions include sodium borohydride, tert-butyl(dimethyl)silyl chloride, and imidazole. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-butylindazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indazole derivatives are studied for their potential as antiviral and anticancer agents.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-tert-butylindazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-tert-butylindazol-3-amine can be compared with other indazole derivatives, such as:
- 1H-indazole-3-carboxylic acid
- 1H-indazole-3-carboxamide
- 1H-indazole-3-carboxaldehyde
These compounds share a similar indazole core but differ in their functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific tert-butyl and amine substituents, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
1-tert-butylindazol-3-amine |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13-14/h4-7H,1-3H3,(H2,12,13) |
Clave InChI |
AEIBTQLNVFDCQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C2=CC=CC=C2C(=N1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8738060.png)











